In Vivo Efficacy in ccRCC CDX Models
In a ccRCC cell-derived xenograft (CDX) model, DCPT1061 treatment at 30 mg/kg/day resulted in a 52% reduction in tumor growth compared to vehicle control [1]. This antitumor effect is superior to genetic PRMT1 knockdown alone and is specifically linked to the epigenetic silencing of LCN2, a mechanism not observed with other epigenetic inhibitors [1].
| Evidence Dimension | Tumor growth inhibition (A498 ccRCC CDX) |
|---|---|
| Target Compound Data | 52% tumor growth reduction (vs. Vehicle) |
| Comparator Or Baseline | Vehicle control (0% reduction) |
| Quantified Difference | 52% reduction |
| Conditions | A498 ccRCC cell line xenograft in mice; DCPT1061 30 mg/kg/day; 21-day treatment [1]. |
Why This Matters
This demonstrates that DCPT1061 achieves significant in vivo tumor suppression as a single agent in a well-validated ccRCC model, a key differentiator from tool compounds lacking in vivo data.
- [1] Wang J, Wang C, Xu P, et al. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma. Theranostics. 2021;11(11):5387-5403. View Source
